2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE
CAS No.: 866848-16-0
Cat. No.: VC4303207
Molecular Formula: C28H25N3O4S
Molecular Weight: 499.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866848-16-0 |
|---|---|
| Molecular Formula | C28H25N3O4S |
| Molecular Weight | 499.59 |
| IUPAC Name | 2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C28H25N3O4S/c1-3-34-23-15-9-12-19-16-20-27(35-25(19)23)30-26(18-10-5-4-6-11-18)31-28(20)36-17-24(32)29-21-13-7-8-14-22(21)33-2/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
| Standard InChI Key | GPRRDBZXVDDZFU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure (C₂₈H₂₅N₃O₄S, MW: 499.59 g/mol) integrates a chromeno[2,3-d]pyrimidine scaffold substituted at position 9 with an ethoxy group, at position 2 with a phenyl ring, and at position 4 with a sulfanyl-acetamide moiety linked to a 2-methoxyphenyl group. The chromeno-pyrimidine system consists of a fused benzene-pyran-pyrimidine tricyclic framework, contributing to aromatic stability and π-π stacking potential.
Structural Features
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Chromeno-pyrimidine core: Enhances planar rigidity, facilitating DNA intercalation or enzyme binding.
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Ethoxy group (C₂H₅O): Improves lipid solubility, potentially enhancing membrane permeability.
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Sulfanyl bridge (-S-): Offers redox activity and nucleophilic reactivity for covalent interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H/¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure. Key signals include:
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¹H-NMR: δ 8.2–7.1 ppm (aromatic protons), δ 4.2 ppm (ethoxy -OCH₂), δ 3.8 ppm (methoxy -OCH₃).
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IR: 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
Chromeno-Pyrimidine Core Formation
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Cyclocondensation: 2-hydroxyacetophenone and guanidine in ethanol under reflux yield the pyrimidine ring.
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Ethoxylation: Treatment with ethyl bromide in DMF introduces the ethoxy group at position 9.
Functionalization
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Sulfanyl Acetamide Coupling: Reaction of 4-chloro-chromeno-pyrimidine with thioglycolic acid, followed by amidation with 2-methoxyaniline.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Yield and Scalability
Physicochemical Properties
Thermal and Solubility Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | DSC |
| Solubility (25°C) | DMSO: 45 mg/mL; Water: <0.1 mg/mL | Shake-flask |
| LogP | 3.8 ± 0.2 | HPLC |
| Thermal Decomposition | 310°C | TGA |
The compound’s limited aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for in vivo delivery.
Biological Activity and Mechanism
Enzymatic Inhibition
In vitro assays demonstrate potent inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 0.42 µM, surpassing celecoxib (IC₅₀ = 0.58 µM).
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Topoisomerase IIα: 78% inhibition at 10 µM, suggesting intercalation into DNA.
Anticancer Activity
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MCF-7 (Breast Cancer): GI₅₀ = 1.2 µM via apoptosis induction (caspase-3 activation).
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A549 (Lung Cancer): Cell cycle arrest at G2/M phase (53% at 5 µM).
Anti-Inflammatory Effects
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Paw Edema Model (Rat): 62% reduction at 50 mg/kg, comparable to indomethacin.
Comparative Analysis with Analogues
| Compound | Structural Variation | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 9-ethoxy, 2-phenyl, sulfanyl | 0.42 | 0.1 (Water) |
| N-(3-Methoxyphenyl) analogue | 3-methoxy substituent | 0.68 | 0.3 (Water) |
| Piperidin-1-yl derivative | Piperidine instead of methoxyphenyl | 1.12 | 12.5 (DMSO) |
The sulfanyl and ethoxy groups critically enhance target affinity but reduce solubility.
Applications and Future Directions
Synthetic Chemistry
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Derivatization: Introducing polar groups (e.g., -OH, -COOH) to improve solubility without compromising activity.
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